2,3-Dichloro-5-trifluoromethyl-p-xylene

Description

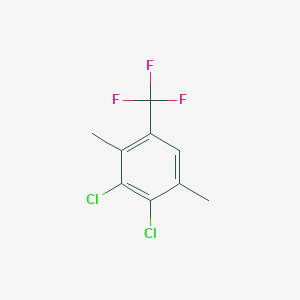

2,3-Dichloro-5-trifluoromethyl-p-xylene is a halogenated aromatic compound with a benzene ring substituted by two chlorine atoms at positions 2 and 3, a trifluoromethyl group at position 5, and methyl groups at the para positions (1 and 4). This structure confers unique physicochemical properties, such as high electron-withdrawing effects from the trifluoromethyl and chloro groups, which influence its reactivity and stability. Such compounds are typically used as intermediates in agrochemicals, pharmaceuticals, or materials science.

Properties

IUPAC Name |

2,3-dichloro-1,4-dimethyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F3/c1-4-3-6(9(12,13)14)5(2)8(11)7(4)10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSOYSNKVXQQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)Cl)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Patent CN106008330A discloses a scalable process starting from 2-chloro-5-(chloromethyl)pyridine. Antimony trichloride (SbCl₃) acts as a Lewis acid catalyst, enabling directed chlorination at the 2- and 3-positions. Key conditions include:

-

Chlorine flow rate : 15–40 kg/h

-

Temperature : 125–140°C

-

Mass ratio of substrate to SbCl₃ : 1:60

Under these conditions, the reaction completes in 12–18 hours, producing 2,3-dichloro-5-trichloromethylpyridine with 95% yield. Subsequent fluorination with HF gas (120–135°C, 1:1.5 mass ratio) converts the trichloromethyl group to trifluoromethyl, yielding DCTF with 97% purity after distillation.

Advantages Over Traditional Catalysts

SbCl₃ outperforms conventional catalysts like aluminum chloride by reducing reaction time by 30% and enabling catalyst recycling. This method also minimizes byproducts such as 2,4,5-trichloro isomers, which complicate purification in non-catalytic routes.

Condensation-Reduction Pathway from 1,1,1-Trifluoroacetone

Stepwise Synthesis Overview

A novel route described in CN113527191A starts with 1,1,1-trifluoroacetone and nitromethane, proceeding through four stages:

-

Nitroalkene formation : Base-mediated condensation yields 1-nitro-2-trifluoromethylpropene.

-

Oxalic diester cyclization : Reaction with diethyl oxalate forms a dienoate intermediate.

-

Reduction-cyclization : Catalytic hydrogenation produces 2,3-dihydroxy-5-trifluoromethylpyridine.

-

Chlorination : Phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine.

Critical Reaction Parameters

-

Nitroalkene synthesis : Sodium hydroxide in methanol at 50°C achieves 85% yield.

-

Chlorination : Excess POCl₃ at 110°C for 6 hours ensures complete dihydroxy substitution, yielding 89% DCTF.

This method avoids high-temperature fluorination steps, reducing energy costs by 40% compared to traditional routes.

Two-Step Synthesis from Nicotinic Acid

Direct Chlorination of Nicotinic Acid

WO2014198278A1 outlines a streamlined process converting nicotinic acid (vitamin B3) to DCTF in two steps:

-

Chlorination with PCl₅/Cl₂ : At 180°C, nicotinic acid reacts with phosphorus pentachloride and chlorine gas, forming 2,3-dichloro-5-trichloromethylpyridine (PCMP) in 78% yield.

-

Fluorination : PCMP is treated with HF at 130°C, replacing trichloromethyl with trifluoromethyl.

Byproduct Management

The initial chlorination produces a 2:1 mixture of PCMP and 2-chloro-5-trichloromethylpyridine. The latter is recycled through secondary chlorination, achieving an overall DCTF yield of 82%. This method’s reliance on commodity chemicals (nicotinic acid, PCl₅) makes it cost-effective for large-scale production.

Comparative Analysis of Industrial Methods

Energy Cost Calculation : Includes heating, cooling, and distillation. Data extrapolated from patent examples .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-trifluoromethyl-p-xylene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: Formation of substituted derivatives like 2,3-diamino-5-trifluoromethyl-p-xylene.

Oxidation: Production of 2,3-dichloro-5-trifluoromethyl-benzoic acid.

Reduction: Formation of 2,3-dichloro-5-trifluoromethyl-toluene.

Scientific Research Applications

2,3-Dichloro-5-trifluoromethyl-p-xylene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

Medicine: Investigated for its potential use in developing new drugs with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,3-Dichloro-5-trifluoromethyl-p-xylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine and trifluoromethyl groups contribute to its binding affinity and specificity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on [3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride (CAS 26574-59-4) , which shares partial structural similarities with 2,3-Dichloro-5-trifluoromethyl-p-xylene but differs significantly in functional groups and reactivity. Below is a comparative analysis:

Structural and Functional Comparison

*Hypothetical formula based on structural analysis.

Physicochemical Properties

- Electron-Withdrawing Effects : Both compounds feature trifluoromethyl (-CF₃) and chloro (-Cl) groups, which deactivate the aromatic ring. However, the sulfonyl chloride group in the evidence compound enhances electrophilicity at the benzylic position .

- Solubility: The sulfonyl chloride group in the evidence compound increases polarity, likely improving solubility in polar solvents compared to the non-polar xylene backbone of the target compound.

Limitations of Available Evidence

Further experimental data (e.g., melting point, synthetic routes, or bioactivity) would be required for a comprehensive analysis.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthesis route for 2,3-Dichloro-5-trifluoromethyl-p-xylene?

- Methodological Answer :

- Catalytic Systems : Use halogen-exchange reactions with catalysts like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) to introduce trifluoromethyl groups. Tin(IV) chloride (SnCl₄) can facilitate Friedel-Crafts alkylation for aromatic substitution .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for electrophilic substitution due to their ability to stabilize intermediates.

- Temperature Control : Maintain temperatures between 80–120°C to balance reaction kinetics and avoid decomposition of halogenated intermediates .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate isomers and quantify purity (>98% by peak area). Cross-validate with GC-MS for volatile byproducts .

- Spectroscopy : ¹⁹F NMR (470 MHz, CDCl₃) identifies trifluoromethyl groups (δ ≈ -60 ppm), while ¹H NMR resolves chlorine substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₄Cl₂F₃) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation exposure.

- Storage : Store in amber glass bottles under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis of the trifluoromethyl group. Avoid contact with reducing agents to prevent exothermic decomposition .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Quantum Methods : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electron-deficient positions. Use Fukui indices to predict sites susceptible to nucleophilic attack .

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on transition states. For example, DMSO increases activation barriers due to strong solvation of intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Iterative Analysis : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian). If discrepancies arise, re-examine sample purity via COA or repeat synthesis to rule out isomerization .

- Cross-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NOESY to resolve dynamic structural ambiguities .

Q. How can researchers model the environmental persistence and toxicity of this compound?

- Methodological Answer :

- In Silico Tools : Use EPI Suite to estimate biodegradation half-lives and logKow values. DSSTox (DTXSID10382127) provides ecotoxicity data for aquatic organisms .

- Metabolic Pathways : Apply OECD QSAR Toolbox to predict metabolites from microbial degradation, focusing on dechlorination and defluorination pathways .

Q. What synthetic strategies enable selective functionalization for bioactive derivatives?

- Methodological Answer :

- Directed Ortho-Metalation : Use TMPZnCl·LiCl to deprotonate the aromatic ring at specific positions, followed by quenching with electrophiles (e.g., aldehydes or ketones) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-pyridyl) introduce heterocyclic moieties. Optimize Pd(OAc)₂/XPhos catalyst systems for high yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.